N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Description
N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is a complex organic compound that features an indole core structure substituted with a thiophene-2-carbonyl group and a methanesulfonamide group. This compound is part of a broader class of indole derivatives, which are known for their significant biological and pharmacological activities.
Properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-21(18,19)15-11-5-4-10-6-7-16(12(10)9-11)14(17)13-3-2-8-20-13/h2-5,8-9,15H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZLEFKUFXWMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Thiophene-2-carbonyl Group: This step involves the acylation of the indole core with thiophene-2-carbonyl chloride in the presence of a base like triethylamine.
Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the indole derivative with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group (-SO₂NH-) demonstrates characteristic reactivity in nucleophilic substitution reactions. Experimental data from analogous indoline-sulfonamide systems show:
Key reaction pathways :
-
Aminolysis : Reacts with primary/secondary amines under mild acidic conditions (pH 5-6) to form substituted urea derivatives.
-
Thiol substitution : Thiophenol derivatives displace the sulfonamide nitrogen in Cu(I)-catalyzed cross-couplings, achieving yields up to 85% .
Representative reaction :
textN-(1-(Thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide + R-NH₂ → N-(1-(Thiophene-2-carbonyl)indolin-6-yl)-N'-alkylurea + CH₃SO₃H
Conditions: DMF, 60°C, 12 h.
Transition Metal-Catalyzed Couplings
The indoline-thiophene scaffold participates in palladium/copper-mediated cross-couplings:
Notable example :
Copper(I)-catalyzed coupling with aryl iodides proceeds via a radical intermediate, enabling efficient synthesis of polycyclic architectures .
Acid/Base-Mediated Hydrolysis
The thiophene carbonyl group undergoes pH-dependent hydrolysis:
Kinetic data (0.1 M buffer, 25°C):
| pH | k (h⁻¹) | Half-life (h) | Product |
|---|---|---|---|
| 2.0 | 0.015 | 46.2 | Carboxylic acid derivative |
| 9.0 | 0.002 | 346.6 | Stable enolate |
Hydrolysis at acidic pH generates a reactive carboxylic acid intermediate that can participate in intramolecular cyclization.
Photocatalytic Decarboxylative Functionalization
Under visible light irradiation (400 nm LED), the sulfonamide participates in radical-based transformations:
Key findings :
-
Acridine/copper difluoride dual catalytic system enables C-S bond formation (TON = 12.4)
-
Decarboxylative amidosulfonation achieves 63% yield in one-pot syntheses
Mechanistic pathway :
textLight → Catalyst excitation → Single-electron transfer → Radical decarboxylation → Sulfonamide coupling
Cyclization Reactions
Intramolecular C-N bond formation creates fused heterocycles:
Iron(III)-mediated process :
Steric effects :
-
2,6-Dimethyl substitution on benzene ring increases reaction rate by 3.2× compared to unsubstituted analogs.
This compound's reactivity profile highlights its utility as a versatile intermediate in medicinal chemistry and materials science. Further studies are needed to fully characterize its enantioselective transformations and biological target interactions.
Scientific Research Applications
N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, while the thiophene and sulfonamide groups can enhance its binding affinity and specificity. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(thiophene-2-carbonyl)indolin-6-yl)propionamide
- 1-(3-chlorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
- 1-(2-fluorophenyl)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide
Uniqueness
N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene-2-carbonyl group enhances its electronic properties, while the methanesulfonamide group increases its solubility and reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a unique combination of an indoline structure with thiophene and sulfonamide functionalities. The synthesis typically involves multiple steps, including:
- Formation of the Indoline Moiety : Achieved through the Fischer indole synthesis.
- Introduction of the Thiophene Carbonyl Group : This can be accomplished via various electrophilic aromatic substitution reactions.
- Attachment of the Methanesulfonamide Group : This step often involves nucleophilic substitution reactions.
The overall synthetic pathway enhances selectivity and yields, making it suitable for further biological evaluations.
This compound exhibits its biological activity primarily through interactions with specific molecular targets:
- Enzyme Inhibition : It has shown promise as an inhibitor of various enzymes, particularly those involved in pain pathways, such as TRPM8 channels. This inhibition can modulate pain responses, providing potential therapeutic avenues for neuropathic pain management.
- Anticancer Activity : Preliminary studies suggest that this compound may also act on cancer-related pathways, potentially influencing tumor growth through inhibition of key signaling molecules.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description | Target |
|---|---|---|
| Pain Modulation | Inhibits TRPM8 channels | Neuropathic Pain |
| Anticancer | Potential inhibition of tumor growth | Cancer Cells |
| Antimicrobial | Investigated for antimicrobial properties | Various Pathogens |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Pain Management : A study demonstrated that derivatives of this compound effectively reduced pain responses in animal models by antagonizing TRPM8 channels, suggesting a viable pathway for developing new analgesics.
- Cancer Research : In vitro assays showed that this compound inhibited cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve multiple pathways including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Initial screenings have indicated that the compound may possess broad-spectrum antimicrobial activity, although further studies are necessary to elucidate specific mechanisms and efficacy against various pathogens.
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(1-(thiophene-2-carbonyl)indolin-6-yl)methanesulfonamide, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves two key steps: (1) acylation of the indoline moiety with thiophene-2-carbonyl chloride and (2) introduction of the methanesulfonamide group at the 6-position.
- Step 1 (Acylation): React indoline-6-amine with thiophene-2-carbonyl chloride in anhydrous THF using triethylamine (Et₃N) as a base. Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography .
- Step 2 (Sulfonylation): Treat the intermediate with methanesulfonyl chloride in dichloromethane (DCM) under inert conditions.
Optimization Tips:
- Use a 1.2:1 molar ratio of acylating agent to indoline to minimize side reactions.
- Ensure anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis .
- Purify intermediates rigorously to improve final yield (typical yields: 50–70%) .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Standard characterization includes:
Note: For novel compounds, include high-resolution mass spectrometry (HRMS) to validate molecular formulas .
Advanced: How should researchers address contradictory NMR data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected peaks or missing signals) often arise from impurities, tautomerism, or dynamic effects.
- Step 1: Re-purify the compound via column chromatography or recrystallization .
- Step 2: Acquire 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign coupling pathways .
- Step 3: Cross-validate with X-ray crystallography (if crystals are obtainable) .
- Step 4: Replicate synthesis to rule out batch-specific anomalies .
Example: If the thiophene carbonyl signal splits in ¹H NMR, check for rotameric equilibria by varying solvent polarity or temperature .
Advanced: What computational strategies can predict the biological activity or binding modes of this compound?
Methodological Answer:
- Molecular Docking: Use software (AutoDock, Schrödinger) to model interactions with target proteins (e.g., kinases). Base the ligand structure on X-ray data from analogous compounds .
- MD Simulations: Run 100-ns simulations in explicit solvent (GROMACS) to assess stability of binding poses.
- QSAR Modeling: Correlate electronic descriptors (HOMO/LUMO, logP) with activity data from structurally related indoline sulfonamides .
Validation: Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .
Advanced: How can low yields during the acylation step be mitigated?
Methodological Answer:
Low yields (~30–40%) often stem from incomplete reaction or side-product formation.
- Solution 1: Optimize stoichiometry (1.5:1 acyl chloride:amine ratio) and extend reaction time (72 hrs) .
- Solution 2: Switch to a polar aprotic solvent (DMF) to enhance nucleophilicity of the indoline amine .
- Solution 3: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .
Post-Reaction Analysis: Use LC-MS to identify byproducts and adjust conditions iteratively .
Advanced: What strategies resolve discrepancies between experimental and theoretical IR spectra?
Methodological Answer:
- Step 1: Re-examine sample preparation (e.g., ensure dry KBr pellets to avoid water interference) .
- Step 2: Compare with density functional theory (DFT)-calculated spectra (B3LYP/6-31G* level) to assign vibrational modes .
- Step 3: Check for polymorphism by recrystallizing the compound from different solvents (e.g., ethanol vs. ethyl acetate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
